

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS number 817186-93-9

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Compound of Interest

Compound Name: 4-(3,4-Dichlorophenoxy)Piperidine
Hydrochloride

Cat. No.: B1591653

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An In-Depth Technical Guide to **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride** (CAS 817186-93-9)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride**, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its structural motifs in the design of next-generation therapeutics and other advanced chemical applications.

Core Compound Identity and Physicochemical Profile

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a heterocyclic compound distinguished by a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group.^{[1][2]} This specific arrangement of functional groups makes it a valuable and versatile building block, particularly in the synthesis of pharmacologically active molecules targeting the central nervous system.^{[1][2][3]} The hydrochloride salt form enhances its stability and improves its handling characteristics, such as solubility in polar solvents, which is advantageous for subsequent reaction chemistry.^[2]

Table 1: Physicochemical and Identification Properties

Property	Value	Source(s)
CAS Number	817186-93-9	[1][2][4][5][6]
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO·HCl or C ₁₁ H ₁₄ Cl ₃ NO	[2][6]
Molecular Weight	282.6 g/mol	[2][6]
IUPAC Name	4-(3,4-dichlorophenoxy)piperidine;hydrochloride	[1]
Appearance	White crystalline powder	[2]
Melting Point	229-234 °C	[2]
Purity	Typically ≥95% (NMR) or ≥98%	[2][6]
SMILES	<chem>C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl</chem>	[1]
InChI Key	SEBWUBGSEJJPSY-UHFFFAOYSA-N	[1]
Storage Conditions	0-8 °C, tightly sealed container	[2][4]

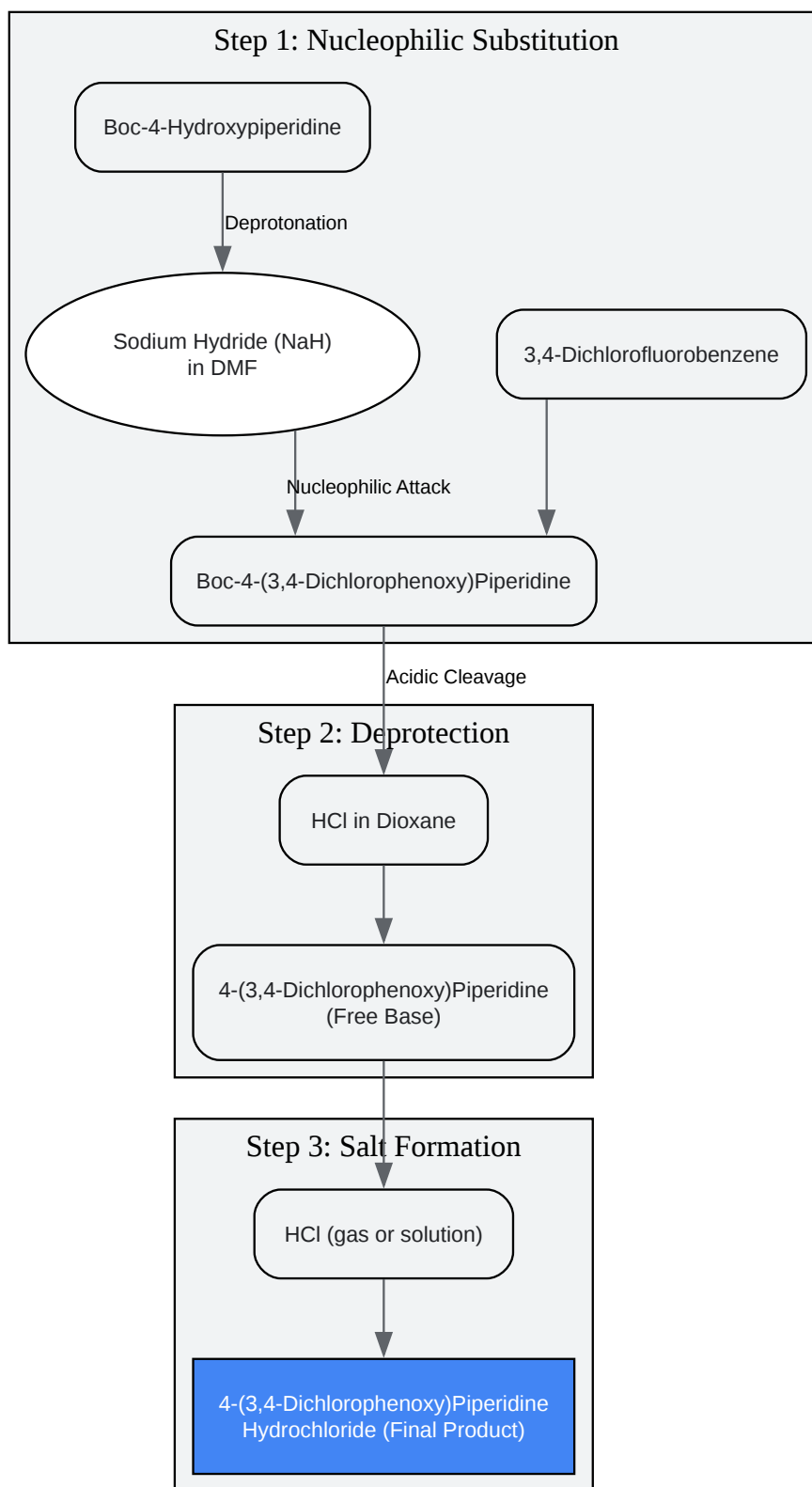
Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is most commonly achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The choice of reactants and conditions is critical for maximizing yield and minimizing side products.

Conceptual Synthesis Workflow

A logical and field-proven approach involves the reaction between a protected 4-hydroxypiperidine and 3,4-dichlorofluorobenzene or a related activated aryl halide. The

piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent its competing nucleophilicity.



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Caption: A three-step synthesis workflow for the target compound.

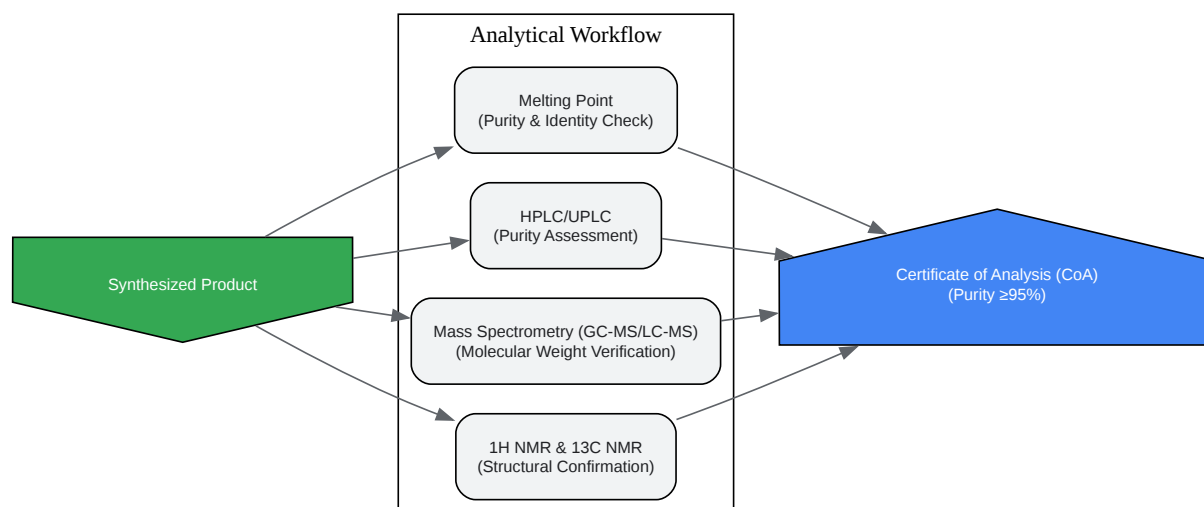
Detailed Experimental Protocol (Illustrative)

- **Alkoxide Formation:** To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The strong base NaH deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide. DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity of the alkoxide.
- **Nucleophilic Substitution:** After stirring for 30 minutes, add a solution of 1,2-dichloro-4-fluorobenzene (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The electron-withdrawing chlorine atoms and the fluorine leaving group activate the aromatic ring for nucleophilic aromatic substitution.
- **Work-up and Extraction:** Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.
- **Boc Deprotection and Salt Formation:** Dissolve the crude product in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >3 eq) and stir at room temperature for 2-4 hours. The hydrochloride salt will precipitate.
- **Purification:** Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride** as a white solid. Causality: The precipitation of the salt from a non-polar solvent is an effective method of purification, removing non-basic impurities.

Analytical Validation: A Self-Validating System

Ensuring the identity and purity of the compound is paramount. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques converge to

confirm the final product's quality.



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Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Trustworthiness: This method reliably separates the main compound from potential starting materials and by-products. The peak area percentage of the main component is used to calculate purity.

Protocol 2: Structural Verification by ^1H NMR Spectroscopy

- Instrument: Bruker 400 MHz spectrometer or equivalent.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Methanol (CD_3OD).
- Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
- Expected Signals (Illustrative): Protons on the piperidine ring (multiplets, ~1.8-2.2 ppm and ~3.0-3.5 ppm), the proton at the C4 position adjacent to the ether oxygen (multiplet, ~4.6 ppm), and aromatic protons on the dichlorophenyl ring (doublets and doublet of doublets, ~7.0-7.6 ppm).
- Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of all atoms.

Application in Rational Drug Design: A Privileged Scaffold

The title compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the distinct properties conferred by its two core structural motifs: the piperidine ring and the dichlorophenoxy group.

The Piperidine Moiety: Enhancing "Druggability"

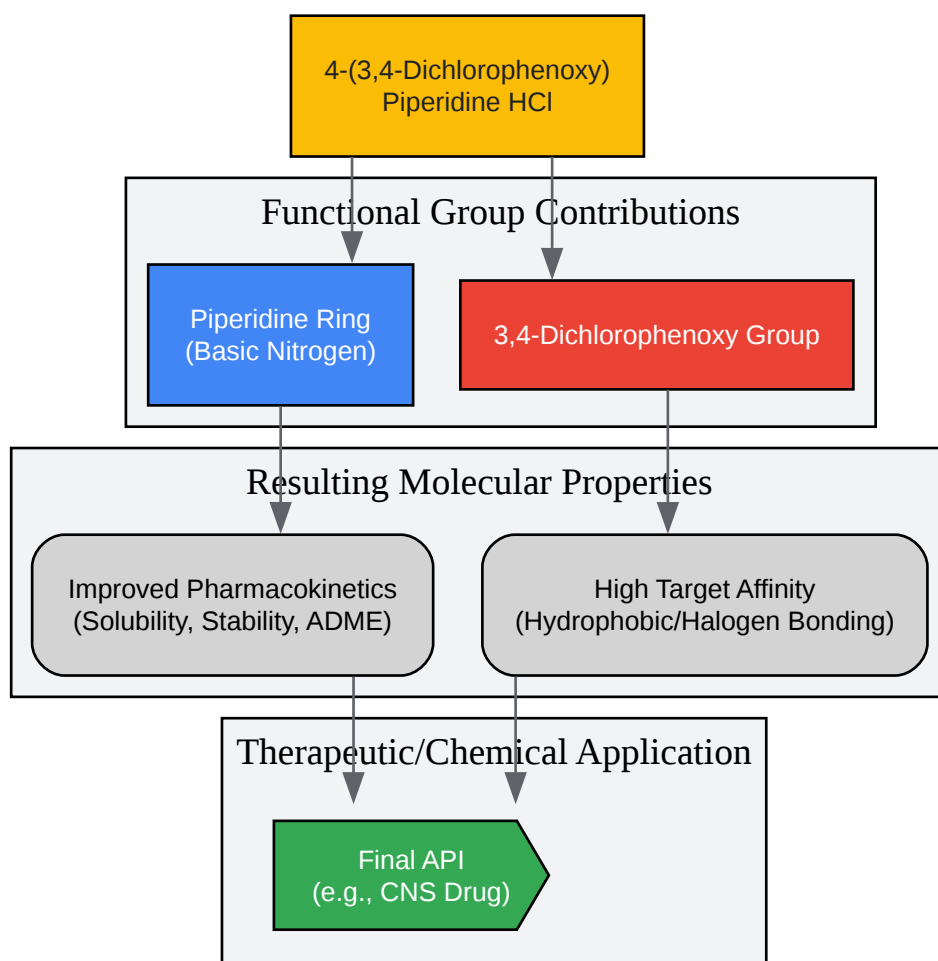
The piperidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.^{[7][8]} Its inclusion can significantly improve a molecule's pharmacokinetic profile.^[8]

- **Modulating Physicochemical Properties:** The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. This property is crucial for formulation and bioavailability.^{[2][7]}
- **Improving Pharmacokinetics (ADME):** The piperidine ring can improve metabolic stability and facilitate transport across biological membranes.^[8] By modifying the piperidine nitrogen with different substituents, chemists can fine-tune properties like lipophilicity and target engagement.

The 3,4-Dichlorophenoxy Group: Driving Target Affinity

The dichlorophenyl moiety is critical for specific molecular recognition and potency.

- **Targeting Neurotransmitter Transporters:** Dichlorophenyl groups are common features in molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.^[9] A notable example is (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor developed as a potential antidepressant.^[9] The chlorine atoms can form halogen bonds and engage in hydrophobic interactions within the binding pockets of these transporter proteins.
- **Herbicide Activity:** In agricultural chemistry, the dichlorophenoxy structure is the core of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).^{[10][11]} These compounds act as synthetic auxins, causing uncontrolled growth and death in broadleaf weeds.^{[10][11]} This dual utility underscores the chemical's versatility.



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Caption: Logical relationship from intermediate to final application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

- **Handling Precautions:** Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][12] Minimize dust generation.[4]
- **First Aid Measures:** In case of skin contact, flush immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to

fresh air.[4] In all cases of significant exposure, seek medical attention.[4]

- Storage: Store in a tightly closed container in a cool, dry place.[4] The recommended storage temperature is refrigerated (0-8 °C).[2]

Conclusion

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis is straightforward, its analytical validation is robust, and its structural components are optimized for high-performance applications. For scientists in drug discovery, it offers a reliable scaffold for developing potent neurological agents by combining the pharmacokinetic advantages of the piperidine ring with the target-binding capabilities of the dichlorophenyl moiety. Its proven utility makes it a cornerstone intermediate for innovation in both pharmaceutical and chemical research.

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